![molecular formula C23H28ClN3O4S B2369804 N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-34-4](/img/structure/B2369804.png)
N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as Cbz-TPEO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthetic Approaches : A study by Mamedov et al. (2016) discusses a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the operational simplicity and high yield of the process. This methodology could be relevant for the synthesis or modification of compounds similar to "N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide" (Mamedov et al., 2016).
Electrocatalytic and Catalytic Applications
- Electrocatalytic Reactions : Nutting, Rafiee, and Stahl (2018) review the electrochemical properties and electrocatalytic applications of N-oxyl compounds, including aminoxyls and imidoxyls, for the selective oxidation of organic molecules. The discussion on the structural properties and mechanisms might offer insights into the electrochemical potentials of oxalamide derivatives (Nutting, Rafiee, & Stahl, 2018).
Biological and Pharmacological Research
- Biological Screening : Research by Aziz‐ur‐Rehman et al. (2014) on the synthesis and biological screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrates the method for evaluating the biological potential of synthesized compounds. This approach could be applicable for assessing the biological activities of "N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide" (Aziz‐ur‐Rehman et al., 2014).
Potential Therapeutic Applications
- Antiviral Activity : Yoshimura et al. (2010) investigate N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556), a compound that blocks the interaction between HIV-1 gp120 and its receptor CD4. The study highlights the potential of certain oxalamide derivatives in enhancing the neutralizing activities of antibodies against HIV-1, suggesting a possible area of research for similar compounds (Yoshimura et al., 2010).
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-17-5-11-21(12-6-17)32(30,31)27-15-3-2-4-20(27)13-14-25-22(28)23(29)26-16-18-7-9-19(24)10-8-18/h5-12,20H,2-4,13-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHFUZFWRYVINC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide |
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